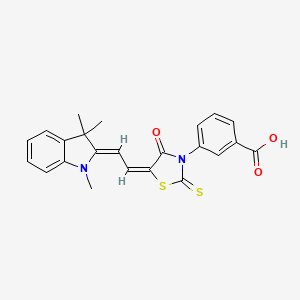
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, an indoline moiety, and a benzoic acid group.
Preparation Methods
The synthesis of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3,3-trimethylindoline-2-one with ethylidene thiazolidine-2,4-dione, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)benzoic acid include:
- 3-(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene)-1,3-thiazolidin-3-yl)propanoic acid
- 4-(4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
356091-91-3 |
|---|---|
Molecular Formula |
C23H20N2O3S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-[(5E)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H20N2O3S2/c1-23(2)16-9-4-5-10-17(16)24(3)19(23)12-11-18-20(26)25(22(29)30-18)15-8-6-7-14(13-15)21(27)28/h4-13H,1-3H3,(H,27,28)/b18-11+,19-12- |
InChI Key |
JNKCSQFMRXPTGK-MZTKBTAGSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


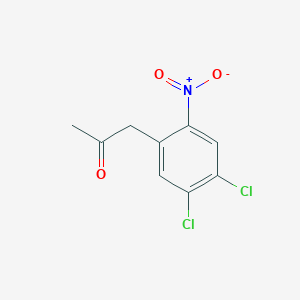
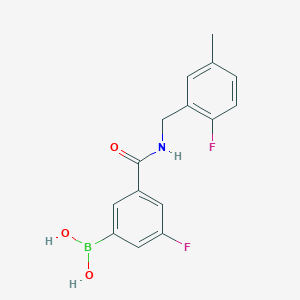
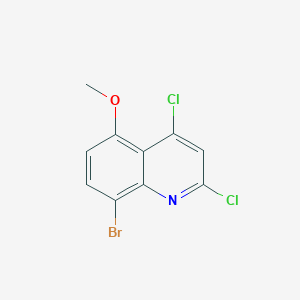
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
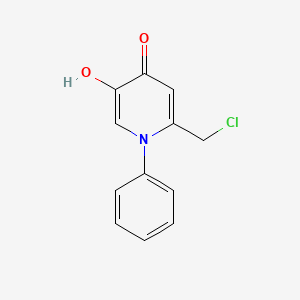
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)


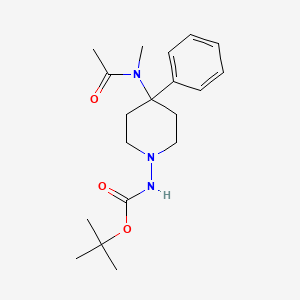


![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)

